molecular formula C23H23NO2 B2498893 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(naphthalen-1-yl)acetamide CAS No. 1421467-09-5

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(naphthalen-1-yl)acetamide

Cat. No. B2498893
CAS RN: 1421467-09-5
M. Wt: 345.442
InChI Key: OMTWJYHWDDSRCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research into the synthesis of related compounds involves complex procedures aimed at understanding their potential applications and interactions. For example, studies have demonstrated the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide derivatives from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine by N-chloroacetylation and N-alkylation, with structures characterized by various spectroscopic methods (Yang Jing, 2010).

Scientific Research Applications

Anti-Angiogenic Activity

N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a compound containing a metal-chelating hydroxamate group similar to N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(naphthalen-1-yl)acetamide, has been identified as a potent inhibitor of aminopeptidase N (APN). It exhibits anti-angiogenic activity by potently inhibiting APN activity and the invasion of bovine aortic endothelial cells induced by basic fibroblast growth-factor at low micromolar concentrations (Lee et al., 2005).

Antiproliferative Activities

Certain derivatives of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide, which include structures closely related to N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(naphthalen-1-yl)acetamide, have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. These compounds demonstrated specific cytotoxicity against nasopharyngeal carcinoma cell lines, showing potential as anticancer agents (I‐Li Chen et al., 2013).

Interaction Analyses

The structural and interaction analysis of a related compound, N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, provides insights into the noncovalent interactions that stabilize crystal packing, such as hydrogen, stacking, and halogen bonding. These studies contribute to understanding the molecular stability and reactivity, which are crucial for the development of pharmacological agents (Gouda et al., 2022).

Nano Magnetite Catalysis

Research involving the synthesis of naphthalene-2-ol and N-((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives underlines the role of nano magnetite as an efficient catalyst. This catalytic process, involving conditions optimized under ultrasound irradiation, underscores the potential of nano-catalysts in synthesizing complex organic molecules, which might include compounds like N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(naphthalen-1-yl)acetamide (Mokhtary & Torabi, 2017).

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c25-22(15-18-9-6-8-17-7-4-5-12-21(17)18)24-16-23(26,20-13-14-20)19-10-2-1-3-11-19/h1-12,20,26H,13-16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTWJYHWDDSRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)CC2=CC=CC3=CC=CC=C32)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(naphthalen-1-yl)acetamide

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